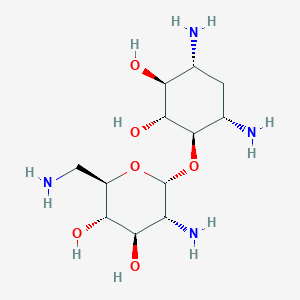

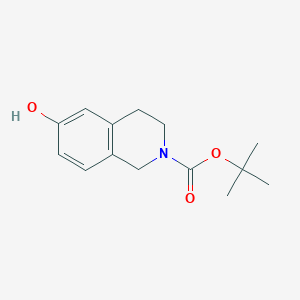

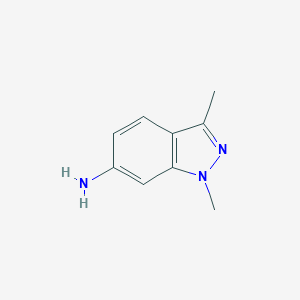

![molecular formula C₂₃H₃₃N₃O₄ B104853 tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate CAS No. 709031-43-6](/img/structure/B104853.png)

tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction. This process was carried out starting from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, leading to the formation of a cyclic amino acid ester. The reaction was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, ensuring the correct structure of the synthesized compound . Similarly, the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters. Notably, this synthesis was achieved without the use of chiral catalysts or enzymes and without separation by chiral column chromatography, which is significant for the synthesis of chiral compounds .

Molecular Structure Analysis

The molecular structure of both compounds was determined through single crystal X-ray diffraction analysis. For the non-chiral compound, the crystal belonged to the monoclinic space group P21/c with specific lattice parameters and contained a 1:1 ratio of two diastereomers. The structure includes a bicyclo[2.2.2]octane skeleton with a lactone moiety and a piperidine ring . The chiral compound's crystal was of the orthorhombic space group P212121, which is noncentrosymmetric and chiral, with a Flack parameter indicating a pure enantiomer. This compound also features a bicyclo[2.2.2]octane structure with lactone and piperidine groups .

Chemical Reactions Analysis

The abstracts provided do not detail further chemical reactions involving these compounds. However, the synthesis process itself is a chemical reaction where intramolecular lactonization is the key step. This reaction is crucial for the formation of the bicyclic structure that characterizes these compounds. The absence of chiral catalysts in the synthesis of the chiral compound suggests that the reaction conditions were carefully controlled to favor the formation of the desired enantiomer .

Physical and Chemical Properties Analysis

The physical properties of the compounds include their crystalline structure and density. The non-chiral compound has a density of 1.350 g/cm³ at 123 K, while the chiral compound has a density of 4 g/cm³ at 90 K. These densities are indicative of the solid state of the compounds at these temperatures. The exact lattice parameters provided in the abstracts also contribute to the understanding of the crystal packing and the overall stability of the crystals .

科学研究应用

Synthesis and Molecular Transformations

Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate and its derivatives are used in various synthesis processes. For instance, acid-catalyzed rearrangement of related compounds has been applied in the stereoselective synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, highlighting its role in the formation of amines and protected amino acids (Nativi, Reymond, & Vogel, 1989). Additionally, its analogs have been used in Diels-Alder reactions, demonstrating their importance in heterocycle synthesis and protective shield applications (Padwa, Brodney, & Lynch, 2003).

Development of Pharmaceutical Intermediates

This compound has been instrumental in the scalable synthesis of related azabicyclohexanes, which are crucial intermediates in pharmaceutical synthesis (Gan et al., 2013). Its structural complexity allows for the exploration of various pathways in chemical reactions, which is valuable in the development of biologically active compounds (Moskalenko & Boev, 2012).

Role in Natural Product Synthesis

Derivatives of tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate have been used in the synthesis of intermediates of natural products like jaspine B, highlighting its significance in the field of natural product chemistry (Tang et al., 2014).

Structural Analysis and Characterization

This compound has also been a subject of structural analysis, like in the synthesis of cyclic amino acid esters, where its structure was determined via crystal X-ray diffraction analysis. This contributes to the understanding of molecular configurations and spatial arrangements in complex organic compounds (Moriguchi et al., 2014).

属性

IUPAC Name |

tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEAFYQJPRVNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate | |

CAS RN |

709031-43-6 |

Source

|

| Record name | tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。